molecular formula C11H11N3O2 B173231 ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 171193-35-4

ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B173231
M. Wt: 217.22 g/mol
InChI Key: DYPKAMXVXCKHIX-UHFFFAOYSA-N
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Patent
US08470820B2

Procedure details

A solution of 1H-pyrazol-4-carboxylic acid ethyl ester (1.25 g, 8.9 mmol), 2-chloropyridine (2.02 g, 17.8 mmol) and cesium carbonate (8.7 g, 26.75 mmol) in DMF (26.8 ml) was irradiated under microwave conditions at 180° C. for 10 min. The reaction mixture was extracted with diethylether, and the combined organic phases were washed with water and brine. The product was obtained after silica gel chromatography using a heptane/ethyl acetate gradient as white solid (0.81 mg, 42%). MS: M=218.2 (M+H)+
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
26.8 mL
Type
solvent
Reaction Step One
Name
heptane ethyl acetate
Quantity
0.81 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][NH:9][CH:10]=1)=[O:5])[CH3:2].Cl[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CCCCCCC.C(OCC)(=O)C>CN(C=O)C>[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:10]=1)=[O:5])[CH3:2] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NNC1
Name
Quantity
2.02 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
8.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
26.8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
heptane ethyl acetate
Quantity
0.81 mg
Type
reactant
Smiles
CCCCCCC.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethylether
WASH
Type
WASH
Details
the combined organic phases were washed with water and brine
CUSTOM
Type
CUSTOM
Details
The product was obtained after silica gel chromatography

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C=NN(C1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.